Methyl 2-amino-2-methyl-3-phenoxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-amino-2-methyl-3-phenoxypropanoate” is a chemical compound with the molecular formula C11H15NO3 . It is also known as “this compound hydrochloride” with the molecular formula C11H16ClNO3 .
Molecular Structure Analysis
The molecular weight of “this compound” is 209.24 . When it is in the form of hydrochloride, its molecular weight is 245.71 . The InChI code for the hydrochloride form is1S/C11H15NO3.ClH/c1-11(12,10(13)14-2)8-15-9-6-4-3-5-7-9;/h3-7H,8,12H2,1-2H3;1H
. Physical and Chemical Properties Analysis
“this compound” is available in powder form . The storage temperature is room temperature . When it is in the form of hydrochloride, it is also available in powder form .Scientific Research Applications
Synthesis of Heterocyclic Systems : This compound is used in the synthesis of complex heterocyclic systems, which are crucial in medicinal chemistry. For example, Selič, Grdadolnik, and Stanovnik (1997) demonstrated its use in preparing various N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other heterocyclic compounds, indicating its versatility in creating pharmacologically active structures (Selič, Grdadolnik, & Stanovnik, 1997).
Preparation of Amino Acids and Derivatives : The compound plays a role in the preparation of various amino acids and their derivatives. This includes the synthesis of compounds like methyl 2-arylpropanoates, which have been shown to have pharmaceutical importance, as reported by Yamauchi, Hattori, Nakao, and Tamaki (1987) (Yamauchi, Hattori, Nakao, & Tamaki, 1987).
Organotin(IV) Complexes and Anticancer Properties : In a study by Basu Baul, Basu, Vos, and Linden (2009), the compound was used in the synthesis of amino acetate functionalized Schiff base organotin(IV) complexes. These complexes exhibited significant cytotoxicity against various human tumor cell lines, suggesting potential in cancer treatment (Basu Baul, Basu, Vos, & Linden, 2009).
Antiproliferative Activity in Cancer Cells : Minegishi, Futamura, Fukashiro, Muroi, Kawatani, Osada, and Nakamura (2015) reported the synthesis of methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, a compound related to Methyl 2-amino-2-methyl-3-phenoxypropanoate, demonstrating promising antiproliferative activity toward human cancer cells (Minegishi et al., 2015).
Enzymatic Synthesis and Resolution : The compound has been used in the field of enzymatic synthesis and resolution, as explored by Fujii, Ono, Sato, and Akita (2011). This demonstrates its applicability in creating optically active compounds, which are important in the development of pharmaceuticals (Fujii, Ono, Sato, & Akita, 2011).
Synthesis of Isocyanates and Esters : Tsai, Takaoka, Powell, and Nowick (2003) focused on the synthesis of amino acid ester isocyanates like Methyl (S)‐2‐Isocyanato‐3‐Phenylpropanoate, highlighting the compound's role in producing unique chemical structures with potential bioactivity (Tsai, Takaoka, Powell, & Nowick, 2003).
Safety and Hazards
The safety information for “Methyl 2-amino-2-methyl-3-phenoxypropanoate” indicates that it has some hazards. The GHS pictograms indicate a signal word of “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Properties
IUPAC Name |
methyl 2-amino-2-methyl-3-phenoxypropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-11(12,10(13)14-2)8-15-9-6-4-3-5-7-9/h3-7H,8,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXOHZFVVAPGSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)(C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.